molecular formula C16H21Cl2NS B14427459 alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride CAS No. 80154-72-9

alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride

Cat. No.: B14427459
CAS No.: 80154-72-9
M. Wt: 330.3 g/mol
InChI Key: VAZVHLQOZWTIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a diethylamine group, and a thenylamine group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride typically involves the reaction of p-chlorobenzyl chloride with N,N-diethyl-2-thenylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Azides, cyanides, and other substituted derivatives.

Scientific Research Applications

Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine or anticholinergic agent.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of certain biological pathways. For example, it may bind to histamine receptors, preventing the action of histamine and thereby reducing allergic responses.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-phenylamine hydrochloride
  • Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thiophenylamine hydrochloride
  • Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-furylamine hydrochloride

Uniqueness

Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride is unique due to the presence of the thenylamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have phenyl, thiophenyl, or furyl groups instead.

Properties

CAS No.

80154-72-9

Molecular Formula

C16H21Cl2NS

Molecular Weight

330.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-N,N-diethyl-1-thiophen-2-ylethanamine;hydrochloride

InChI

InChI=1S/C16H20ClNS.ClH/c1-3-18(4-2)15(16-6-5-11-19-16)12-13-7-9-14(17)10-8-13;/h5-11,15H,3-4,12H2,1-2H3;1H

InChI Key

VAZVHLQOZWTIFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CC1=CC=C(C=C1)Cl)C2=CC=CS2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.